molecular formula C7H12O2 B100374 2-Heptenoic acid CAS No. 18999-28-5

2-Heptenoic acid

Cat. No. B100374
CAS RN: 18999-28-5
M. Wt: 128.17 g/mol
InChI Key: YURNCBVQZBJDAJ-AATRIKPKSA-N
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Description

2-Heptenoic acid is a compound that is part of a broader class of organic substances known as alkenoic acids. These compounds are characterized by the presence of a carbon-carbon double bond and a carboxylic acid functional group within their molecular structure. Although the provided papers do not directly discuss 2-heptenoic acid, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related compounds, which can be extrapolated to understand 2-heptenoic acid.

Synthesis Analysis

The synthesis of compounds closely related to 2-heptenoic acid involves various chemical reactions that introduce functional groups and create complex molecular structures. For instance, the synthesis of 2-acetamido-5-oxo-6-heptenoic acid involves the introduction of an α-acetylamino group and a terminal methyleneketo group . Similarly, the preparation of substituted 6-hydroxy-trans-3-hexenoic acids is achieved through a template coupling reaction followed by hydrolytic/oxidative demetallation . These methods suggest that the synthesis of 2-heptenoic acid could also involve multi-step reactions, including the formation of carbon-carbon bonds and the introduction of functional groups.

Molecular Structure Analysis

The molecular structure of compounds related to 2-heptenoic acid is determined using techniques such as X-ray diffraction analysis. For example, the crystal structure of 2-phenoxypropenoic acid, a potential herbicide, has been elucidated, revealing the spatial arrangement of its carboxylic acid groups and the planarity of its side chain . This information is crucial for understanding the three-dimensional conformation of 2-heptenoic acid and its potential to form specific supramolecular structures through intermolecular interactions, as seen in the case of substituted 6-hydroxy-trans-3-hexenoic acids .

Chemical Reactions Analysis

The chemical reactivity of alkenoic acids, including those similar to 2-heptenoic acid, is influenced by their functional groups and molecular structure. The intramolecular acylation of hexenoic, heptenoic, and octenoic acids demonstrates the influence of structure and stereochemistry on the outcome of such reactions . These findings suggest that 2-heptenoic acid may also undergo a variety of chemical transformations, including acylation, condensation, and ring expansion reactions, which can be exploited in synthetic chemistry to produce derivatives with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of alkenoic acids are determined by their molecular structure and the nature of their functional groups. While the provided papers do not directly discuss the properties of 2-heptenoic acid, they do provide insights into the properties of structurally related compounds. For example, the antitumor activity of methyl esters of α-acetylamino acids suggests that the esterification of 2-heptenoic acid could modify its biological activity . Additionally, the formation of supramolecular aggregates in the solid state of substituted 6-hydroxy-trans-3-hexenoic acids indicates that 2-heptenoic acid may also exhibit unique solid-state properties due to intermolecular hydrogen bonding .

Scientific Research Applications

“2-Heptenoic acid” is a chemical compound with the formula C7H12O2 . It’s also known as Ethyl 2-heptenoate . This compound might be used in various chemical reactions and processes, but specific applications and results are not readily available.

“2-Heptenoic acid” is a chemical compound with the formula C7H12O2 . It’s also known as Ethyl 2-heptenoate . This compound might be used in various chemical reactions and processes, but specific applications and results are not readily available.

Safety And Hazards

2-Heptenoic acid is considered hazardous. It causes severe skin burns and eye damage. It is harmful if inhaled and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled only outdoors or in a well-ventilated area .

properties

IUPAC Name

(E)-hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURNCBVQZBJDAJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893639
Record name (2E)-2-Heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Disagreeable rancid aroma
Record name (E)-2-Heptenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

224.00 to 228.00 °C. @ 760.00 mm Hg
Record name 2-Heptenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils, Soluble (in ethanol)
Record name (E)-2-Heptenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.968-0.978
Record name (E)-2-Heptenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Heptenoic acid

CAS RN

10352-88-2, 18999-28-5
Record name trans-2-Heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10352-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptenoic acid, (2E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Heptenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018999285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Heptenoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244947
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Record name (2E)-2-Heptenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-hept-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Hept-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HEPTENOIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Heptenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
444
Citations
JA Knight Jr - 1950 - search.proquest.com
… illustrated for 2-heptenoic acid in the scheme … 2-Heptenoic Acid 2-Heptenoic acid was prepared by condensing 26 g. of freshly distilled pentanal and 51*7 g of malonic …
Number of citations: 0 search.proquest.com
TW Phillips, JK Phillips, FX Webster, R Tang… - Journal of chemical …, 1996 - Springer
… , [Z)-3-methyl-2-heptenoic acid, and (E~-3-methyl-2heptenoic acid. Each of the synthetic acids was … (Z)-3-Methyl-2-heptenoic acid was previously identified as the sex pheromone for the …
Number of citations: 55 link.springer.com
S Shu, GN Mbata, A Cork, SB Ramaswamy - Journal of chemical ecology, 1999 - Springer
… Chemicals for treatments were 1 ng each of synthetic (E)-3-methyl-2-heptenoic acid and (Z)-3-methyl-2-heptenoic acid. At the end of each observation period, the number of beetles …
Number of citations: 23 link.springer.com
GN Mbata, S Shu, SB Ramaswamy - Bulletin of Entomological …, 2000 - cambridge.org
… (E)-3-methyl2-heptenoic acid (E32A) and (Z)-3-methyl-2-heptenoic acid (Z32A), and 97% … subinnotatus, (E)-3-methyl-2-heptenoic acid (E32A) and (Z)-3-methyl-2heptenoic acid (Z32A…
Number of citations: 23 www.cambridge.org
A Cork, DR Hall, WM Blaney, MSJ Simmonds - Tetrahedron letters, 1991 - Elsevier
… (z)-3-methyl-2-heptenoic acid (I) has been identified in volatiles from virgin females of the Bruchid pest Callosobruchus analis (Fabricius) as a component eliciting an EAG response …
Number of citations: 42 www.sciencedirect.com
SB RAMASWAMY - Journal of Chemical Ecology, 1999 - researchgate.net
… Chemicals for treatments were 1 ng each of synthetic (E)-3-methyl-2-heptenoic acid and (Z)-3-methyl-2-heptenoic acid. At the end of each observation period, the number of beetles …
Number of citations: 0 www.researchgate.net
GN Mbata, S Shu… - Annals of the …, 1999 - academic.oup.com
… The normal males clearly demonstrated preference for 2 blends of the sex pheromone containing the (E)-3-methyl-2-heptenoic acid (E32C7) and (Z)-3-methyl-2-heptenoic acid (Z32C7) …
Number of citations: 6 academic.oup.com
K Sahayaraj, C Ravi - Int. J. Chem. Sci, 2008 - researchgate.net
The result of this study reveals that the uptake and transformation of plant natural products and volatiles constitute an important array of substances governing the sensitivity of the …
Number of citations: 33 www.researchgate.net
S Shu, WL Koepnick, GN Mbata… - Journal of Stored …, 1996 - Elsevier
… Male behavioral responses to (2)-3-methyl-2-heptenoic acid (Z32A) and (Z)-3-methyl-3-heptenoic acid (Z33A), two compounds implicated as potential sex pheromone components for C…
Number of citations: 52 www.sciencedirect.com
A Khan - Journal of Biopesticides, 2021 - jbiopest.com
… (E)-3-methyl-3heptenoic acid, (Z)-3-methyl-2-heptenoic acid and (E)-3-methyl-2-heptenoic acid) each of which individually elicited a positive response by males (Figure 1). …
Number of citations: 4 www.jbiopest.com

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